molecular formula C15H11BrN2O2 B2958839 (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 327075-24-1

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No. B2958839
CAS RN: 327075-24-1
M. Wt: 331.169
InChI Key: DRFGDFGNXLVREU-DHZHZOJOSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, with what reagents and under what conditions .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

The study of analogs related to leflunomide, an immunosuppressive drug, revealed insights into the structural properties and hydrogen bonding networks of compounds with similar frameworks to "(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide". These compounds exhibit planar conformations stabilized by intramolecular hydrogen bonds, suggesting a potential for interaction with biological targets such as enzymes or receptors. The crystal packing and intermolecular interactions, particularly cyano-amide hydrogen bonding, contribute to the stability and conformational preferences of these molecules, which may influence their biological activities (Ghosh et al., 1999).

Anticonvulsant Properties

Research on enaminone compounds structurally related to "this compound" has shown potential anticonvulsant properties. These studies involve the synthesis and characterization of molecules with similar frameworks, aiming to understand their biological activity and develop new therapeutic agents. The structure-activity relationship, particularly the configuration of substituents and the overall molecular conformation, plays a critical role in the anticonvulsant efficacy of these compounds (Edafiogho et al., 2003).

Inhibition of Tyrosine Kinase Activity

Compounds analogous to "this compound" have been explored for their ability to inhibit tyrosine kinase activity, particularly the epidermal growth factor receptor (EGFR). The molecular structure and planarity of these compounds, coupled with specific hydrogen bonding, suggest a mechanism by which they could fit into the ATP-binding pocket of EGFR, potentially inhibiting its activity. This inhibition is crucial for developing therapeutics targeting various cancers and inflammatory diseases (Ghosh et al., 2000).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of novel compounds with structural similarities to "this compound", aiming to explore their potential applications in various fields, including medicinal chemistry and material science. These studies provide insights into the chemical properties, reactivity, and potential uses of such compounds in developing new drugs or materials with specific desired properties (Ikemoto et al., 2005).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve how the compound interacts with biological molecules to exert its effect .

properties

IUPAC Name

(E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFGDFGNXLVREU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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